2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
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Overview
Description
- The compound features a pyridine ring substituted with a methoxy group (OCH3) at position 2 and an N-(2,4,4-trimethylpentan-2-yl) group at position 3.
- The steric hindrance due to the bulky substituents makes this compound challenging to access, but it serves as a valuable building block in organic synthesis and medicinal chemistry.
2-Methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: is a sterically hindered secondary amine. Its chemical formula is CHNO, and its molecular weight is approximately 235.37 g/mol.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers use this compound as a building block for drug candidates containing hindered amine motifs. Its unique structure contributes to drug design.
Organic Synthesis: It serves as a chemically differentiated intermediate in organic synthesis.
Screening Compounds: Over 80 sterically hindered secondary amines, including this compound, are available for screening purposes.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve interactions with molecular targets, enzymatic pathways, or cellular receptors.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H24N2O |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C14H24N2O/c1-13(2,3)10-14(4,5)16-11-8-7-9-15-12(11)17-6/h7-9,16H,10H2,1-6H3 |
InChI Key |
JQKOCQDMIHHVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1=C(N=CC=C1)OC |
Origin of Product |
United States |
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